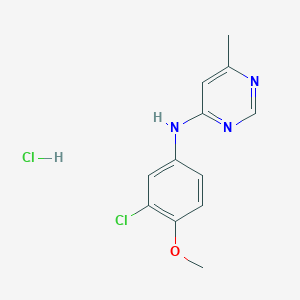
N-(3-chloro-4-methoxyphenyl)-6-methylpyrimidin-4-amine hydrochloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of related pyrimidin-amine derivatives involves cyclization reactions, nucleophilic substitutions, and specific conditions to achieve the desired product. For instance, Chhabria et al. (2007) described the synthesis of 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines, which involves cyclization of N-[2-ethoxycarbonyl-2-cyano-1-(isopropylamino)vinyl] formamidine in the presence of dry HCl in dioxane followed by nucleophilic substitution (Chhabria et al., 2007).
Molecular Structure Analysis
The molecular structure of pyrimidin-amine derivatives has been extensively analyzed using experimental (FT-IR, FT-Raman, and NMR) and theoretical (DFT) techniques. Aayisha et al. (2019) investigated the molecular structure of a related compound, revealing the coherence between theoretical and experimental values for bond lengths and vibrational frequencies, which suggests a similar approach could elucidate the structure of N-(3-chloro-4-methoxyphenyl)-6-methylpyrimidin-4-amine hydrochloride (Aayisha et al., 2019).
Chemical Reactions and Properties
Related compounds have been shown to engage in a variety of chemical reactions, including nucleophilic substitutions and the formation of Schiff bases through reactions with primary and heterocyclic amines. Farouk et al. (2021) discussed the chemical reactivity of a similar pyrimidin-amine derivative towards different primary amines, yielding Schiff bases, which suggests a pathway for further derivatization of N-(3-chloro-4-methoxyphenyl)-6-methylpyrimidin-4-amine hydrochloride (Farouk et al., 2021).
Aplicaciones Científicas De Investigación
Molecular Structure and Docking Studies
Research involving compounds with structural similarities to N-(3-chloro-4-methoxyphenyl)-6-methylpyrimidin-4-amine hydrochloride focuses on understanding molecular configurations and potential biological activities. For instance, studies involving Density Functional Theory (DFT), molecular docking, and experimental techniques like FT-IR, FT-Raman, and NMR aim to elucidate the molecular structure, stability, and potential biological targets of such compounds. These methods provide a foundation for predicting how N-(3-chloro-4-methoxyphenyl)-6-methylpyrimidin-4-amine hydrochloride might interact with biological receptors, suggesting its utility in drug design and discovery processes (Aayisha et al., 2019).
Synthesis and Antiviral Activity
The synthesis of pyrimidine derivatives and their evaluation for antiviral activity is another area of research that highlights the potential applications of related compounds. Studies focus on synthesizing novel pyrimidine analogs and assessing their efficacy against various viral pathogens, providing a template for exploring the antiviral potential of N-(3-chloro-4-methoxyphenyl)-6-methylpyrimidin-4-amine hydrochloride (Hocková et al., 2003).
Antimicrobial and Anticoccidial Properties
Research on pyrimidine derivatives also extends to their antimicrobial and anticoccidial activities. The synthesis of compounds with structural similarities to N-(3-chloro-4-methoxyphenyl)-6-methylpyrimidin-4-amine hydrochloride and their subsequent evaluation for antimicrobial efficacy suggest potential applications in treating microbial infections and coccidiosis, a parasitic disease in poultry (Georgiadis, 1976).
Propiedades
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-6-methylpyrimidin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O.ClH/c1-8-5-12(15-7-14-8)16-9-3-4-11(17-2)10(13)6-9;/h3-7H,1-2H3,(H,14,15,16);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMAJRZUBONSQMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)NC2=CC(=C(C=C2)OC)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-6-methylpyrimidin-4-amine;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-methylphenyl)-2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]hydrazinecarboxamide](/img/structure/B4628950.png)
![1-[3-(3,4-dimethoxyphenyl)acryloyl]indoline](/img/structure/B4628957.png)
![2,5-dichloro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide](/img/structure/B4628965.png)
![N-methyl-1-[4-(2-thienylmethoxy)phenyl]methanamine hydrochloride](/img/structure/B4628967.png)

![1-{[2-methoxy-5-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}-4-methylpiperidine](/img/structure/B4628984.png)

![4-{2-[(2-ethoxyphenyl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B4628998.png)
![3-[3-(2-fluorophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4629008.png)
![N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4629015.png)
![3-methoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide](/img/structure/B4629017.png)
![N-(5-chloro-2-phenoxyphenyl)-2-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4629019.png)
![1-(3-methylphenyl)-5-[(5-nitro-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4629032.png)
![N-[1-[(butylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-methylbenzamide](/img/structure/B4629035.png)